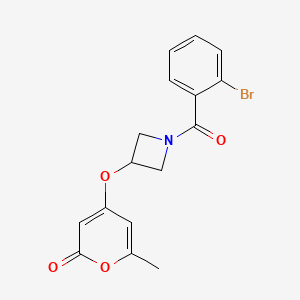
4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a complex structure combining a pyranone ring, an azetidine ring, and a bromobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of an amine with a halogenated compound under basic conditions.
Introduction of the Bromobenzoyl Group: This step involves the acylation of the azetidine ring with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyranone Ring: The pyranone ring can be synthesized via a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Coupling of the Azetidine and Pyranone Rings: The final step involves the coupling of the azetidine derivative with the pyranone derivative, typically through an etherification reaction using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyranone ring, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the bromobenzoyl and pyranone rings, potentially forming alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology and Medicine
In biological and medicinal research, 4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics like increased durability or specific reactivity.
作用機序
The mechanism of action of 4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The bromobenzoyl group could facilitate binding to hydrophobic pockets, while the azetidine and pyranone rings might interact with other functional groups in the target molecule.
類似化合物との比較
Similar Compounds
4-((1-(4-bromobenzoyl)azetidin-3-yl)oxy)-2-methylpyridine: Similar structure but with a pyridine ring instead of a pyranone ring.
2-bromo-4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure but with an additional bromine atom on the pyranone ring.
Uniqueness
The uniqueness of 4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lies in its combination of structural features, which may confer specific reactivity and biological activity not found in similar compounds. The presence of both the azetidine and pyranone rings, along with the bromobenzoyl group, provides a versatile scaffold for further chemical modifications and applications.
特性
IUPAC Name |
4-[1-(2-bromobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-6-11(7-15(19)21-10)22-12-8-18(9-12)16(20)13-4-2-3-5-14(13)17/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDGRPSXICMNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3010149.png)
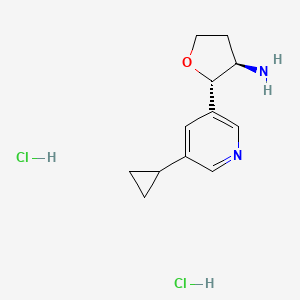
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)
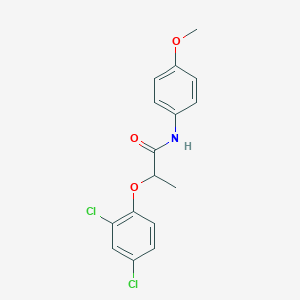
![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)
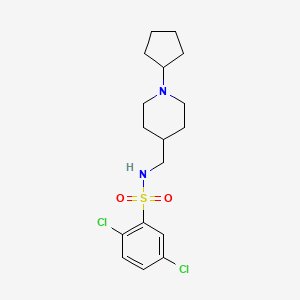
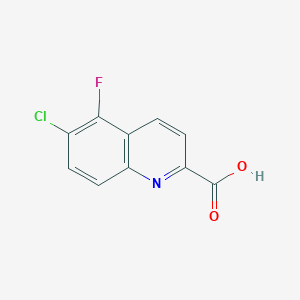
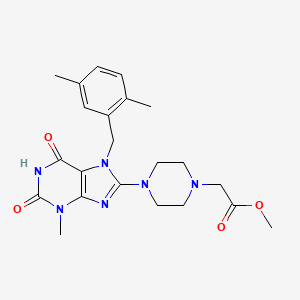
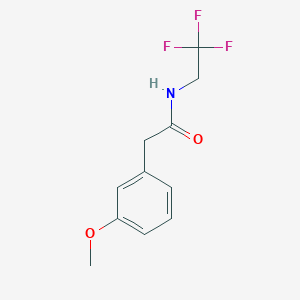
![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)
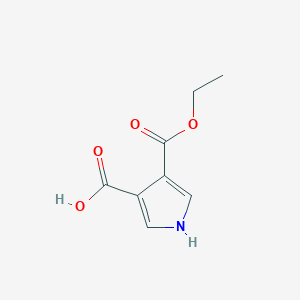
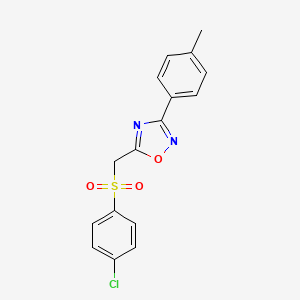
![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
